Technical Guide: 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride
Technical Guide: 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride
CAS Number: 150020-64-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride, a key intermediate in the synthesis of pharmacologically active compounds. This document details its chemical properties, a robust synthesis protocol, and its principal application in the development of a potent and selective serotonin 5-HT6 receptor agonist.
Chemical and Physical Properties
6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is a heterocyclic compound with the molecular formula C₅H₂Cl₂N₂O₂S₂.[1] It is a solid at room temperature and is sensitive to moisture.[2] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 150020-64-7 | [1][3][4][5] |
| Molecular Formula | C₅H₂Cl₂N₂O₂S₂ | [1][4] |
| Molecular Weight | 257.12 g/mol | [1][2] |
| Melting Point | 137 °C | [2] |
| Density (Predicted) | 2.05 ± 0.1 g/cm³ | [2] |
| Water Solubility | Sparingly soluble (0.26 g/L at 25°C) | [2] |
| Appearance | White solid | [3] |
| Purity | ≥95% to 97% (commercially available) | |
| Storage | Sealed in a dry environment at 2-8°C | [1] |
| SMILES | C1=CSC2=NC(=C(N12)S(=O)(=O)Cl)Cl | [1] |
| InChIKey | WOZMDYAJHVHPMD-UHFFFAOYAR |
Synthesis of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride
The synthesis of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is achieved through the chlorosulfonation of 6-chloroimidazo[2,1-b]thiazole. The following experimental protocol is adapted from patent literature, which describes a scalable and efficient process.[3]
Experimental Protocol
Materials:
-
6-chloroimidazo[2,1-b]thiazole
-
Chlorosulfonic acid
-
Ice
-
Diluted sodium hydroxide solution (for trapping HCl gas)
Equipment:
-
1000 mL reaction flask
-
Mechanical stirrer
-
Heating mantle
-
Gas trap
Procedure:
-
In a 1000 mL reaction flask equipped with a mechanical stirrer, add 240 mL (3.60 mol) of neat chlorosulfonic acid and heat to 120°C.
-
Gradually add 50 g (0.315 mol) of 6-chloroimidazo[2,1-b]thiazole to the heated chlorosulfonic acid.
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Stir the reaction mixture at 120°C for 2 hours. The hydrogen chloride gas generated during the sulfonation should be trapped using a diluted sodium hydroxide solution.
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After 2 hours, cool the reaction mixture and slowly quench it into 3.50 kg of ice with mechanical stirring in a well-ventilated hood.
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The solid 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride will precipitate.
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Collect the solid product by filtration.
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Wash the collected solid with water.
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Dry the product under vacuum to yield a white solid.
Expected Yield: Approximately 49.82 g (62% yield).[3]
Characterization Data:
-
IR (KBr): 3159, 3141, 1426, 1380, 1271, 1188, 1144, 1092, 732, 622, 562 cm⁻¹[3]
-
¹H NMR (300 MHz, DMSO-d₆) δ (ppm): 7.83 (d, J=4.5 Hz, 1H), 7.34 (d, J=4.5 Hz, 1H)[3]
Application in Drug Discovery: Synthesis of a 5-HT₆ Receptor Agonist
6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride is a crucial building block in the synthesis of N1-(6-chloroimidazo[2,1-b][3]thiazole-5-sulfonyl)tryptamine, a potent and selective 5-HT₆ receptor full agonist.[3] This tryptamine derivative has shown high affinity for the 5-HT₆ receptor (Ki = 2 nM, EC₅₀ = 6.5 nM) and demonstrates a favorable pharmacokinetic profile. Its activity in animal models for obsessive-compulsive disorders highlights its potential as a therapeutic agent.
The synthesis involves the reaction of 6-Chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride with tryptamine. This reaction forms a sulfonamide linkage between the imidazo[2,1-b]thiazole core and the tryptamine moiety.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Discovery of N1-(6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl)tryptamine as a potent, selective, and orally active 5-HT(6) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. researchgate.net [researchgate.net]
